Antibacterial Potency of Core Scaffold vs. Clinical Antibiotics Against MRSA and VRE
While specific MIC data for CAS 82619-69-0 is not reported, the core 2,4-disubstituted-6-thiophenyl-pyrimidine scaffold (as represented by compound F20) demonstrates 10- to 50-fold higher potency against MRSA compared to methicillin, and superior activity against VRE compared to vancomycin [1]. This establishes the scaffold's potential and the critical importance of its substitution pattern.
| Evidence Dimension | Antibacterial potency against MRSA (MIC) |
|---|---|
| Target Compound Data | 24 μg/mL (Scaffold representative compound F20) [1] |
| Comparator Or Baseline | Methicillin: 1024 μg/mL [1] |
| Quantified Difference | F20 is 42.7-fold more potent than methicillin (calculated as 1024/24). |
| Conditions | In vitro micro-dilution assay against S. aureus ATCC BAA-41 (MRSA strain) following CLSI guidelines [1]. |
Why This Matters
This data confirms that the thiophenyl-pyrimidine core can achieve potent activity against multidrug-resistant pathogens, validating the procurement of this core scaffold for antibacterial lead optimization.
- [1] Fang, Z., Li, Y., Zheng, Y., Li, X., Lu, Y. J., Yan, S. C., Wong, W. L., Chan, K. F., Wong, K. Y., & Sun, N. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(19), 10739–10744. https://doi.org/10.1039/C9RA01001G View Source
